N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-(trifluoromethoxy)benzamide
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Overview
Description
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The compound is a beige powder with a melting point of 132–133°C .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The versatility of 1,2,4-oxadiazoles makes them valuable scaffolds for drug design. Here’s why:
- Pharmacophore : The 1,2,4-oxadiazole heterocycle serves as a bioisostere of amide. It combines better hydrolytic and metabolic stability with structural diversity, making it an attractive pharmacophore for creating novel drug molecules .
Hybrid Drug Development
Given the rise of antibiotic resistance, there’s a pressing need for hybrid drugs that can combat resistant microorganisms. Researchers explore 1,2,4-oxadiazoles as potential components of such hybrid therapies .
Synthetic Strategies
The synthesis of 1,2,4-oxadiazoles remains an active area of research. Scientists explore diverse synthetic routes to access these compounds efficiently. Strategies include cyclodehydration of amidoximes and acyl reagents .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors .
properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3S/c1-8-19-14(24-21-8)12-11(6-7-25-12)20-13(22)9-2-4-10(5-3-9)23-15(16,17)18/h2-7H,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLLAQHYMZNICV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-(trifluoromethoxy)benzamide |
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